molecular formula C10H9N3 B11913131 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No.: B11913131
M. Wt: 171.20 g/mol
InChI Key: MNVTUMBPMWETQW-UHFFFAOYSA-N
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Description

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. One common method includes the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a base, followed by treatment with acetonitrile under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or iodine in chloroform.

Major Products:

Scientific Research Applications

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Hydroxy-2-(pyridin-3-yl)acetonitrile
  • N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide

Uniqueness: 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2H2,1H3

InChI Key

MNVTUMBPMWETQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CC#N

Origin of Product

United States

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